N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride
Description
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methylidene-dimethylazanium;chloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-10(2)3-5-6(11)8-4-9-7(5)12;/h3-4H,1-2H3,(H,8,9,11,12);1H |
InChI Key |
ZOIYAEVAPVQDRB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=C(N=CNC1=O)O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound typically involves the condensation of a 4-hydroxy-6-oxo-1,6-dihydropyrimidine derivative with a methylated amine source, followed by formation of the corresponding methanaminium chloride salt. The process includes:
- Step 1: Synthesis of the pyrimidinone core, often by cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds or equivalents.
- Step 2: Formation of the methylene linkage at the 5-position of the pyrimidinone ring through condensation with an appropriate aldehyde or equivalent reactive intermediate.
- Step 3: Quaternization of the amine to form the methanaminium chloride salt, typically by reaction with methyl chloride or methylating agents in the presence of chloride ions.
Specific Synthetic Details
- The compound can be prepared by reacting 4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-carbaldehyde with N-methylmethanaminium chloride under acidic or neutral conditions to form the methylene linkage.
- The salt formation can be achieved in situ during isolation or purification by treatment with hydrochloric acid or by direct reaction with methyl chloride gas or methylating reagents that introduce the chloride counterion.
- Purification often involves solvent extraction (e.g., dichloromethane washes), crystallization, or chromatographic methods to isolate the pure chloride salt form.
Salt Formation and Derivatives
- The compound exists as a chloride salt due to the quaternary ammonium group.
- Alternative salts (e.g., with methylamine, dimethylamine, trimethylamine, or other organic bases) can be prepared by reacting the free base with the respective acid or base to yield physiologically acceptable salts.
- N-oxide derivatives may be prepared by oxidation of the tertiary amine using oxidizing agents like hydrogen peroxide or peracids (e.g., m-chloroperoxybenzoic acid) if desired for modifying pharmacokinetic properties.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrimidinone core synthesis | Cyclization of urea derivatives with β-dicarbonyls | Standard heterocyclic synthesis methods |
| Methylene linkage formation | Condensation with aldehyde or equivalent | Often under acidic or neutral pH |
| Quaternization | Methyl chloride or methylating agents + HCl | Formation of chloride salt |
| Purification | Extraction with dichloromethane, washing with water and brine | Removal of impurities, isolation of salt form |
- Reaction monitoring is typically done by thin-layer chromatography (TLC) and mass spectrometry (MS).
- Final product purity is often confirmed by NMR, HPLC, and elemental analysis to ensure >98% purity.
Research Findings on Preparation
- Patent literature describes the preparation of pyrimidinone derivatives including this compound, emphasizing the importance of salt formation for stability and bioavailability.
- The compound’s synthesis is linked to the development of inhibitors targeting enzymes such as HIV integrase, where structural features like the 4-hydroxy-6-oxo moiety and the methylene bridge are critical for activity.
- Variations in the preparation method, such as the choice of methylating agent or reaction solvent, can influence the yield and purity of the final chloride salt.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Pyrimidinone core synthesis | Cyclization of urea/thiourea with β-dicarbonyls | Urea derivatives, β-dicarbonyl compounds | Formation of 4-hydroxy-6-oxo pyrimidine |
| Methylene linkage formation | Condensation with aldehyde or equivalent | 4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-carbaldehyde, N-methylmethanaminium chloride | Formation of methylene bridge |
| Quaternization and salt formation | Reaction with methyl chloride or methylating agents + HCl | Methyl chloride, hydrochloric acid | Formation of chloride salt |
| Purification | Solvent extraction, washing, chromatography | Dichloromethane, water, brine | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Pyrimidine derivatives are widely studied for their biological and chemical properties. Below is a comparative analysis of the target compound with analogous molecules, focusing on structural features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity : The target compound lacks halogen substituents (e.g., chlorine in diflumetorim and pyrimidifen) but incorporates hydroxyl and oxo groups, which may influence hydrogen-bonding interactions and metabolic stability .
Ionic vs.
Biological Activity: While diflumetorim and pyrimidifen are pesticidal, the target compound’s bioactivity remains underexplored.
Research Findings and Limitations
- Structural Analysis: Crystallographic studies using programs like SHELXL (part of the SHELX suite) have been pivotal in resolving pyrimidine derivatives’ conformations.
- Synthetic Pathways : The compound’s synthesis likely involves condensation of 4-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with N-methylmethanamine, followed by quaternization. This contrasts with halogenated pyrimidines, which often require palladium-catalyzed coupling or nucleophilic substitution .
- Toxicity and Stability : Quaternary ammonium salts are prone to hydrolysis under basic conditions. The target compound’s stability in biological matrices remains unverified, unlike pyrimidifen, which is optimized for environmental persistence .
Biological Activity
N-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)methylene)-N-methylmethanaminium chloride (CAS: 15263-75-9) is a compound with potential biological significance, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound's molecular formula is with a molecular weight of 203.63 g/mol. Its IUPAC name is this compound, indicating the presence of a pyrimidine ring which is often associated with biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrimidine derivatives. Although specific data on this compound is limited, similar compounds have demonstrated significant antibacterial activity.
Case Studies
- Antibacterial Efficacy : A study evaluated several pyrimidine derivatives against various Gram-positive and Gram-negative bacteria. The results indicated that many derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin and streptomycin, suggesting a promising avenue for further exploration in antimicrobial therapy .
- Mechanism of Action : The antibacterial action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic processes. For instance, compounds targeting MurB enzyme in E. coli were noted for their efficacy, hinting at a similar potential for this compound .
Anticancer Activity
Beyond its antimicrobial properties, there is emerging interest in the anticancer potential of pyrimidine derivatives.
Research Findings
- Inhibition of Cancer Cell Proliferation : Compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines. For example, studies on similar compounds have reported IC50 values in the low micromolar range against various cancer cell lines .
- Xenograft Models : In vivo studies using xenograft models have demonstrated that certain pyrimidine derivatives can significantly reduce tumor size when administered at specific dosages (e.g., 160 mg/kg), indicating their potential as effective anticancer agents .
Toxicity and Safety Profile
Understanding the toxicity profile of any new compound is crucial for its development as a therapeutic agent.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have been performed on related compounds to determine their safety profiles against normal human cell lines (e.g., MRC5). These studies are essential for evaluating the therapeutic window and ensuring that effective doses do not compromise cell viability .
Q & A
Q. Methodological Table: Synthesis Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Temperature | 50–100°C | 80°C | Maximizes condensation efficiency |
| Solvent System | Ethanol, DMF, H₂O | Ethanol:H₂O (3:1) | Enhances solubility of intermediates |
| Reaction Time | 4–24 h | 12 h | Balances completion vs. side reactions |
How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomeric forms and hydrogen-bonding networks. For example, the pyrimidine ring’s keto-enol tautomerism can be definitively assigned using SC-XRD data refined via SHELXL . Discrepancies between NMR (e.g., proton deshielding at δ 10–12 ppm) and crystallographic data require cross-validation:
- NMR : Detect dynamic equilibria in solution.
- SC-XRD : Confirm static solid-state conformation.
A mean C–C bond deviation of 0.003 Å and R factor ≤ 0.05 (as in related pyrimidine structures ) ensures high confidence in bond-length analysis.
What experimental strategies address contradictions between computational predictions and empirical data for this compound’s reactivity?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict nucleophilic attack sites conflicting with experimental reactivity (e.g., unexpected regioselectivity). Mitigation strategies include:
Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to better match experimental conditions.
Transition-State Analysis : Use QM/MM methods to refine activation barriers.
Experimental Cross-Check : Perform kinetic isotope effects (KIE) or Hammett plots to validate computational intermediates .
How should researchers design stability studies for this compound under varying pH and thermal conditions?
Basic Research Focus
Stability protocols should include:
- pH Stability : Monitor degradation via UV-Vis at pH 2–12 (buffered solutions, 25–50°C).
- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (e.g., endothermic peaks above 150°C).
- Hygroscopicity Testing : Dynamic vapor sorption (DVS) to assess moisture-induced phase changes.
Data contradictions (e.g., solution vs. solid-state stability) require multi-technique validation (e.g., XRD for crystallinity loss vs. HPLC for solution degradation) .
What advanced techniques are recommended for elucidating non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound?
Q. Advanced Research Focus
- SC-XRD : Resolve intermolecular H-bonding (e.g., O–H···O/N distances) with SHELXL-refined models .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of H-bonding vs. van der Waals).
- Solid-State NMR : Detect [¹³C-¹⁵N] coupling for H-bond networks.
Example from related structures: A mean H-bond distance of 2.8 Å and angle of 165° indicates moderate strength, influencing solubility and crystallinity .
How can researchers reconcile discrepancies in spectroscopic data (e.g., IR carbonyl stretches vs. XRD bond lengths)?
Advanced Research Focus
IR carbonyl stretches (e.g., 1680–1700 cm⁻¹) may suggest different tautomers than XRD. Resolution strategies:
Variable-Temperature XRD : Capture temperature-dependent conformational changes.
DFT-IR Correlation : Compare computed vibrational spectra with experimental data.
In-Situ Raman : Monitor real-time solid-state transitions during heating/cooling cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
